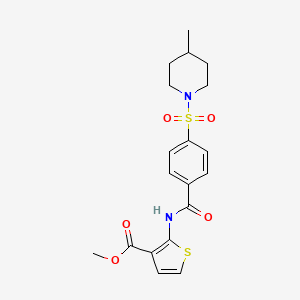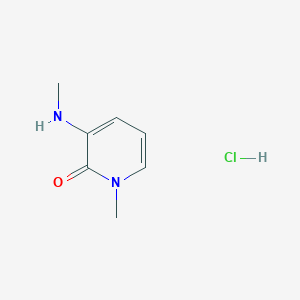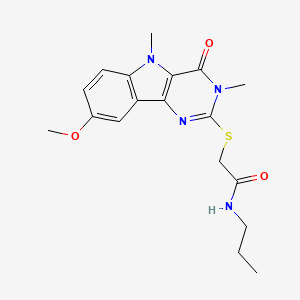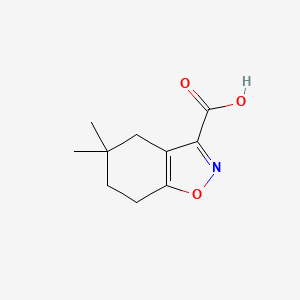
Methyl 2-((2,6-dinitro-4-(trifluoromethyl)phenyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-((2,6-dinitro-4-(trifluoromethyl)phenyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylate is a useful research compound. Its molecular formula is C13H9F3N4O6S and its molecular weight is 406.29. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-((2,6-dinitro-4-(trifluoromethyl)phenyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-((2,6-dinitro-4-(trifluoromethyl)phenyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
Research on compounds with structural similarities to Methyl 2-((2,6-dinitro-4-(trifluoromethyl)phenyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylate often focuses on their synthesis and reactivity. For example, studies have detailed the synthesis of complex metal-organic systems and imidazole derivatives through various chemical reactions. These processes highlight the versatility of such compounds in forming structurally diverse and functionally rich chemical entities, serving as a foundation for further applications in materials science and medicinal chemistry (Dai et al., 2009) (Zhang, Martin, & Desmarteau, 2003).
Metal-Organic Frameworks (MOFs) and Coordination Polymers
Some research efforts have been directed toward constructing copper metal–organic frameworks (MOFs) and coordination polymers using flexible dicarboxylate ligands. These studies reveal the potential of using such compounds in creating porous materials for applications in gas storage, catalysis, and separation processes. The ability to tailor the structural properties of MOFs and coordination polymers by altering the substituent positions of ligands offers insights into the design principles that could be applied to similar compounds for specific functional outcomes (Dai et al., 2009) (Dai et al., 2010).
Ionic Liquids and Catalysis
Another area of interest involves the use of imidazole and pyridine derivatives in the synthesis of room temperature ionic liquids (RTILs). These findings suggest potential applications of similar compounds in creating new ionic liquids with unique properties, such as low volatility and high thermal stability, which are desirable for various industrial applications, including as solvents for chemical reactions and in electrochemical devices (Zhang, Martin, & Desmarteau, 2003).
Eigenschaften
IUPAC Name |
methyl 2-[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl-3-methylimidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4O6S/c1-18-9(11(21)26-2)5-17-12(18)27-10-7(19(22)23)3-6(13(14,15)16)4-8(10)20(24)25/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRMBRCHKMXOOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((2,6-dinitro-4-(trifluoromethyl)phenyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-oxopyridazin-1(6H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2919602.png)
![5-((2-Fluorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2919604.png)

![1-(1,3-Benzodioxol-5-yl)-3-[4-(4-nitrophenyl)piperazino]-1-propanone](/img/structure/B2919606.png)
![3-Ethyl-5-[(furan-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2919609.png)


![2-(4-Butoxyphenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2919614.png)
![N-(2-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2919617.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2919618.png)


